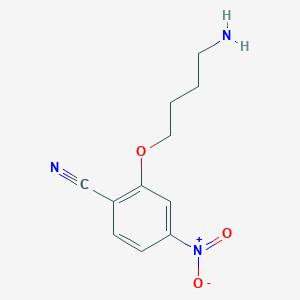

2-(4-Aminobutoxy)-4-nitrobenzonitrile

Description

2-(4-Aminobutoxy)-4-nitrobenzonitrile is a nitroaromatic compound featuring a nitrile group at the para position, a nitro group at the 4-position, and a 4-aminobutoxy side chain. This structure combines electron-withdrawing (nitro, cyano) and electron-donating (aminobutoxy) groups, making it a versatile intermediate in pharmaceuticals and organic synthesis.

Synthesis: The compound can be synthesized via denitrative etherification, a method reported by Soltani et al. (2020) for similar nitrobenzonitriles. This transition metal-free approach uses NaOH and white LED irradiation to substitute nitro groups with alkoxy chains under mild conditions . For example, reacting 4-nitrobenzonitrile with ethanol yields ethoxy derivatives, suggesting analogous routes for introducing aminobutoxy groups .

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-(4-aminobutoxy)-4-nitrobenzonitrile |

InChI |

InChI=1S/C11H13N3O3/c12-5-1-2-6-17-11-7-10(14(15)16)4-3-9(11)8-13/h3-4,7H,1-2,5-6,12H2 |

InChI Key |

AJXWMSPTSJWPLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCCCN)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzonitrile Isomers (2-, 3-, and 4-Nitrobenzonitrile)

The position of the nitro group significantly impacts molecular properties:

- Dipole Moments : Rotational spectroscopy studies reveal that 4-nitrobenzonitrile has a larger dipole moment (due to para-substitution) compared to 2- and 3-nitrobenzonitrile. This enhances its reactivity in polar solvents and electric field applications .

- Melting Points : 4-Nitrobenzonitrile melts at 143–150°C, while 2-nitrobenzonitrile melts at 95–97°C, reflecting stronger intermolecular forces in the para isomer .

- Electronic Effects : The para-nitro group exerts a stronger electron-withdrawing effect, stabilizing negative charges in substitution reactions. This contrasts with ortho and meta isomers, where steric hindrance or weaker electronic effects dominate .

Table 1: Physical and Electronic Properties of Nitrobenzonitrile Isomers

Ether-Substituted Nitrobenzonitrile Derivatives

Compounds with alkoxy or aminoalkoxy chains on the nitrobenzonitrile backbone exhibit varied reactivity and applications:

- 2-(4-Methylpiperazin-1-yl)-4-nitrobenzonitrile : This derivative, with a piperazine substituent, highlights how bulky electron-donating groups enhance solubility and modulate biological activity. However, its synthesis likely requires transition metal catalysts, unlike the LED-driven method for simpler ethers .

- 4-(2-Nitrophenoxy)benzonitrile: The nitro-phenoxy group increases toxicity (classified as H302, H315, H319, H335) compared to aminobutoxy derivatives, underscoring the role of substituents in hazard profiles .

Table 2: Comparison of Ether-Substituted Nitrobenzonitriles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.